6-Bromo-N-(pentan-3-yl)pyridazin-4-amine
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Overview
Description
6-Bromo-N-(pentan-3-yl)pyridazin-4-amine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a bromine atom at the 6th position and a pentan-3-yl group attached to the nitrogen atom at the 4th position of the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(pentan-3-yl)pyridazin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 6-bromo-4-chloropyridazine with pentan-3-ylamine under suitable conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-(pentan-3-yl)pyridazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like acetonitrile or dimethylformamide and bases like potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridazines depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, potentially with altered biological activity.
Scientific Research Applications
6-Bromo-N-(pentan-3-yl)pyridazin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Bromo-N-(pentan-3-yl)pyridazin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N-(pentan-3-yl)pyridazin-4-amine: Characterized by the presence of a bromine atom and a pentan-3-yl group.
4-Bromo-6-chloro-3-pyridazinamine: Similar structure but with a chlorine atom instead of a pentan-3-yl group.
6-Aryl-pyridazin-3-amines: Similar core structure with different substituents at the 6th position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a pentan-3-yl group makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H14BrN3 |
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Molecular Weight |
244.13 g/mol |
IUPAC Name |
6-bromo-N-pentan-3-ylpyridazin-4-amine |
InChI |
InChI=1S/C9H14BrN3/c1-3-7(4-2)12-8-5-9(10)13-11-6-8/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
JFJKPWGWLJKBKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC(=NN=C1)Br |
Origin of Product |
United States |
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